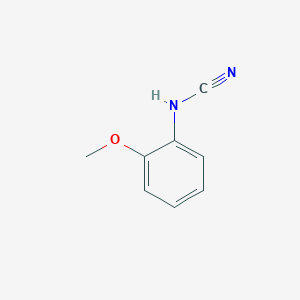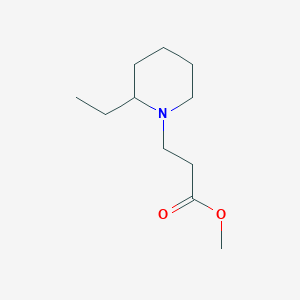
Methyl 3-(2-ethylpiperidin-1-yl)propanoate
説明
Methyl 3-(2-ethylpiperidin-1-yl)propanoate is a chemical compound that is related to various research areas, including organic synthesis, medicinal chemistry, and materials science. While the specific compound is not directly mentioned in the provided papers, there are several related compounds that can offer insights into its potential characteristics and applications.
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as the enantioselective synthesis of methyl 3-aryl-2-methylene-3-(prop-2-yn-1-yloxy)propanoates using a chiral leaving group strategy . Another synthesis approach is the Michael addition followed by transesterification to produce dodecyl 3-(2,2,6,6-tetramethylpiperidin-4-yl-amino) propanoate . These methods suggest that the synthesis of Methyl 3-(2-ethylpiperidin-1-yl)propanoate could potentially be achieved through similar synthetic routes, possibly involving steps like Michael addition or esterification.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques. For instance, the crystal structure and Hirshfeld surface analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one was determined by X-ray diffraction, which revealed the presence of hydrogen bonds forming double ribbons in the crystal . Similarly, the structure of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate was confirmed through diffractions of IR, 1H NMR, and X-ray . These studies indicate that detailed structural analysis of Methyl 3-(2-ethylpiperidin-1-yl)propanoate could be performed using similar techniques to understand its conformation and intermolecular interactions.
Chemical Reactions Analysis
The reactivity of related compounds has been explored in various chemical reactions. For example, methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates were reacted with different nucleophiles to form various acyclic and heterocyclic compounds . This demonstrates the potential of Methyl 3-(2-ethylpiperidin-1-yl)propanoate to undergo reactions with nucleophiles, which could be useful in synthesizing a wide range of derivatives for different applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied to some extent. For instance, the enthalpies of formation and bond dissociation energies for esters like ethyl propanoate and methyl butanoate were estimated using computational methods, which are important for understanding their stability and reactivity . These findings could provide a basis for predicting the properties of Methyl 3-(2-ethylpiperidin-1-yl)propanoate, such as its stability, reactivity, and suitability for use as a biofuel or in other applications.
科学的研究の応用
Chemo-Enzymatic Synthesis
Methyl 3-(2-ethylpiperidin-1-yl)propanoate is used in chemo-enzymatic synthesis pathways. For example, a study demonstrated its use in synthesizing chiral epoxides like ethyl and methyl (S)-3-(oxiran-2-yl)propanoates from renewable levoglucosenone. This synthesis was more sustainable and safer, offering a high yield of 57% (Peru et al., 2016).
Synthesis of Uracil Derivatives
Methyl 3-(2-ethylpiperidin-1-yl)propanoate has been used in the synthesis of uracil derivatives. Research demonstrated the creation of two uracil derivatives, which were analyzed using various techniques, including X-ray diffraction, indicating potential applications in chemical studies and drug development (Yao et al., 2013).
Novel Light Stabilizer Synthesis
The compound has been involved in synthesizing light stabilizers, such as dodecyl 3-(2,2,6,6-tetramethylpiperidin-4-yl-amino) propanoate. This research established a synthetic technology for polymeric hindered amines light stabilizers, indicating its role in creating materials with light-stabilizing properties (Yi, 2008).
Comparative Chemical Kinetics Study
Methyl 3-(2-ethylpiperidin-1-yl)propanoate has been a subject in comparative studies of chemical kinetics, specifically in the pyrolysis of methyl propanoate and ethyl propanoate. Such studies are crucial for understanding the behavior of various esters under high-temperature conditions (Farooq et al., 2014).
Anticonvulsant and Antinociceptive Research
This compound has also been involved in synthesizing hybrid molecules with potential anticonvulsant and antinociceptive activity. These studies are part of ongoing research in developing new therapeutic agents for treating neurological conditions (Kamiński et al., 2016).
Biopolymer Synthesis
In the synthesis of biopolymers, methyl 3-(2-ethylpiperidin-1-yl)propanoate has been utilized, particularly in the production of polymethyl methacrylates. This highlights its relevance in the polymer industry and materials science (van Beek et al., 2014).
Biofuel Research
Its derivatives have been studied in the context of biofuels, particularly in understanding the combustion chemistry of esters derived from vegetable oils and animal fats. These studies are integral to developing renewable energy sources (Metcalfe et al., 2007).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 3-(2-ethylpiperidin-1-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-3-10-6-4-5-8-12(10)9-7-11(13)14-2/h10H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELFTYBWHOFPBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-Methoxy-3,5-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B3022397.png)
![2-(4-Methoxy-3,5-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3022402.png)
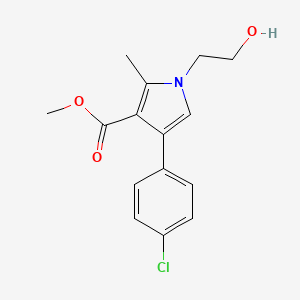
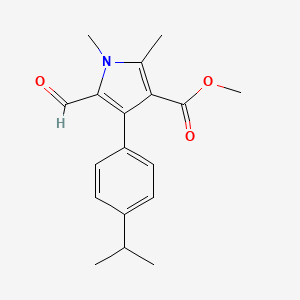
![4-[Acetyl(methyl)amino]benzoic acid](/img/structure/B3022407.png)

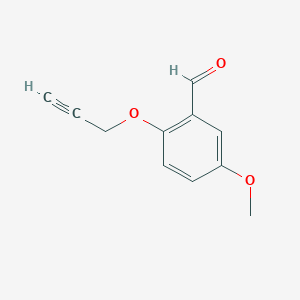


amine hydrochloride](/img/structure/B3022414.png)
